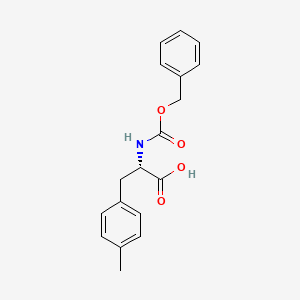

N-Cbz-4-methyl-L-phenylalanine

Description

Properties

IUPAC Name |

(2S)-3-(4-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-13-7-9-14(10-8-13)11-16(17(20)21)19-18(22)23-12-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDULTGTPASESO-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cbz 4 Methyl L Phenylalanine and Its Precursors

Classical and Contemporary Approaches to N-Benzyloxycarbonylation

The introduction of the benzyloxycarbonyl (Cbz) protecting group to the nitrogen atom of 4-methyl-L-phenylalanine is a critical step in its utilization for peptide synthesis and other organic transformations. vectorlabs.com This protection prevents unwanted reactions of the amino group. vectorlabs.com

Reaction Conditions and Reagent Selection for Cbz Protection

The most common method for N-benzyloxycarbonylation involves the reaction of the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. highfine.com This reaction, known as the Schotten-Baumann reaction, is typically carried out in a biphasic system or with an organic base. total-synthesis.com The choice of base is crucial to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com Sodium bicarbonate is a frequently used base for this purpose. total-synthesis.com

Alternative reagents for introducing the Cbz group include activated esters like N-benzylsuccinimidyl carbonate (Cbz-Osu). highfine.comtotal-synthesis.com These reagents can offer more optionality depending on the specific requirements of the synthesis. total-synthesis.com Recent advancements have also explored more environmentally friendly approaches, such as using polyethylene (B3416737) glycol (PEG-600) as a reaction medium or conducting the reaction in water. highfine.comijacskros.com The use of catalysts like dodecatungstophosphoric acid hydrate (B1144303) has also been shown to facilitate the reaction, often leading to excellent yields without the need for an aqueous work-up. researchgate.net

Yield Optimization and Purity Considerations in Cbz Protection

Optimizing the yield and ensuring the purity of N-Cbz-4-methyl-L-phenylalanine is paramount. Maintaining the pH of the reaction mixture between 8 and 10 is critical when using benzyl chloroformate under alkaline conditions. highfine.com A pH that is too low can lead to the decomposition of the Cbz-Cl, while a pH that is too high may cause racemization of the amino acid. highfine.com A mixed buffer system of sodium carbonate and sodium bicarbonate (Na2CO3:NaHCO3 = 2:1) has been developed to effectively maintain the optimal pH range. highfine.com

Purification of the Cbz-protected product is often facilitated by its tendency to crystallize, which allows for purification through recrystallization. highfine.com Column chromatography is also a common method for purification. total-synthesis.com The choice of solvent for extraction and chromatography is important; ethyl acetate (B1210297) is frequently used for extraction, followed by washing with brine and drying over sodium sulfate. total-synthesis.com

Stereoselective Synthesis of 4-Methyl-L-phenylalanine Precursors

The biological activity of peptides and other chiral molecules is highly dependent on their stereochemistry. Therefore, obtaining the L-configuration of 4-methyl-L-phenylalanine is essential for many of its applications.

Asymmetric Synthesis Routes to the L-Configuration

Asymmetric synthesis provides a direct route to the desired L-enantiomer, avoiding the need for resolving a racemic mixture. One notable method involves the use of a chiral auxiliary, such as in the William's auxiliary approach, which has been successfully applied to the enantioselective synthesis of L-4-[sulfonamido(methyl)]phenylalanine. acs.orgacs.org Another strategy is asymmetric phase-transfer catalyzed alkylation, which has been used for the synthesis of 4-fluoro-β-(4-fluorophenyl)-l-phenylalanine. researchgate.net Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful tool for enantioselective synthesis. nih.gov For instance, the Hajos–Parrish–Eder–Sauer–Wiechert reaction utilizes L-proline to generate chiral enamines for intramolecular aldol (B89426) reactions. nih.gov

Chiral Resolution Techniques for Enantiopure 4-Methyl-L-phenylalanine

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org A common method is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic amino acid with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that have different solubilities and can be separated by crystallization. wikipedia.org

Enzymatic resolution is another powerful technique. researchgate.netnih.gov Enzymes, such as lipases, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.net For example, phenylalanine ammonia (B1221849) lyases (PALs) naturally catalyze the conversion of L-phenylalanine to trans-cinnamic acid and can be used for the synthesis of L-phenylalanine derivatives. frontiersin.orgfrontiersin.org High-performance liquid chromatography (HPLC) with a chiral stationary phase is also a widely used analytical and preparative method for separating enantiomers. nih.govmdpi.commdpi.com

Advanced Synthetic Routes Incorporating the 4-Methylphenyl Moiety

Advanced synthetic strategies focus on the efficient and stereoselective construction of the 4-methyl-L-phenylalanine backbone. A two-step enantioselective synthesis of 4-cyano-L-phenylalanine has been developed that proceeds in high yield without the need for chromatography. nih.gov This method involves the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 4-bromomethyl benzonitrile (B105546) using a chiral phase-transfer catalyst. nih.gov

Another approach involves the Ullman-type coupling of a protected 4-iodo-L-phenylalanine derivative with an azide (B81097) anion to synthesize 4-azido-L-phenylalanine. nih.gov While this method is scalable and cost-effective, the explosive nature of the final product requires careful handling. nih.gov

Cross-Coupling Reactions in Phenylalanine Side Chain Functionalization

The functionalization of the phenylalanine side chain, a critical step in forming precursors like 4-methyl-L-phenylalanine, often employs transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed C-H functionalization protocols are particularly prominent for their ability to directly modify the aromatic ring. researchgate.net These methods allow for the introduction of various substituents onto the phenyl group of phenylalanine residues within peptides. For instance, palladium-catalyzed ortho-C–H olefination has been achieved using a removable picolinamide (B142947) directing group, demonstrating broad substrate scope and functional group tolerance. researchgate.net

While direct C-H methylation can be challenging, a common strategy involves the synthesis of a halogenated precursor, such as 4-iodo-L-phenylalanine, which can then participate in well-established cross-coupling reactions like Suzuki-Miyaura coupling. nih.gov Protein-incorporated 4-iodo-L-phenylalanine has been shown to undergo Suzuki-Miyaura reactions, highlighting the feasibility of this approach for introducing new carbon-carbon bonds at the para position. nih.gov Other techniques, such as copper-free Sonogashira cross-coupling, have also been developed for modifying phenylalanine analogues in biological contexts, further expanding the toolkit for side-chain functionalization. researchgate.net The development of intramolecular palladium-catalyzed C–H activation has also been used to create covalent bonds between tryptophan and iodo-phenylalanine residues in peptides, showcasing the power of these reactions in complex molecular architectures. nih.gov

Stereocontrolled Functionalization at the Para Position

Achieving stereocontrolled functionalization specifically at the para position of the phenylalanine ring is paramount to synthesizing the L-enantiomer of 4-methyl-phenylalanine. One innovative approach involves visible-light-induced photoredox catalysis. chemrxiv.orgnih.gov This method allows for the direct and site-selective functionalization of phenylalanine derivatives under mild conditions. chemrxiv.orgresearchgate.net The strategy is based on the generation of a phenylalanine radical cation, which then undergoes a nucleophilic attack at the para-position. chemrxiv.orgnih.gov This technique has been successfully applied to tag peptides and proteins specifically at phenylalanine residues. nih.govresearchgate.net

A more traditional, yet robust, method involves a multi-step sequence starting from L-phenylalanine. This route typically includes the introduction of a functional group at the para position that can later be converted to a methyl group. For example, the synthesis of 4-iodo-L-phenylalanine can be achieved from L-phenylalanine without loss of stereochemistry at the alpha-carbon. nih.gov This iodinated intermediate serves as a versatile precursor for subsequent cross-coupling reactions to install the methyl group, thereby ensuring the retention of the desired L-configuration.

Scalability and Efficiency Considerations in Preparative Synthesis

The transition from laboratory-scale synthesis to preparative or industrial-scale production of this compound necessitates careful consideration of scalability and efficiency. Key factors include the cost of starting materials, the number of synthetic steps, the use of hazardous reagents, and the ease of purification.

For the synthesis of precursors like 4-substituted L-phenylalanines, scalable routes have been developed that avoid hazardous intermediates like diazonium species, which are unsuitable for large-scale preparations due to explosion risks. nih.gov Instead, methods such as Ullman-type couplings are preferred. nih.gov A significant goal in scalable synthesis is the development of chromatography-free purification procedures. For instance, a multi-gram synthesis of 4-azido-L-phenylalanine was designed to be entirely free of chromatography, which is a critical factor for cost-effectiveness and efficiency on a larger scale. nih.gov

The efficiency of the subsequent N-protection step to form the final Cbz-protected compound is also crucial. Standard procedures for introducing the benzyloxycarbonyl (Cbz) group are generally high-yielding. However, on a large scale, factors such as solvent volume, reaction time, and product isolation (e.g., crystallization vs. chromatography) become critical for optimizing throughput and minimizing waste.

Racemization Control During Synthetic Transformations

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon is one of the most critical challenges during the synthesis and subsequent reactions of amino acid derivatives. Racemization, or the formation of the D-enantiomer, can occur during the activation of the carboxylic acid group for peptide coupling or other transformations.

The N-protecting group plays a pivotal role in preventing racemization. The N-Cbz group is known to be more stable towards racemization compared to other groups like N-acetyl. nih.gov The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. nih.govthieme-connect.de The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information. nih.gov

Studies comparing different protecting groups have shown that N-Cbz-L-phenylalanine can be coupled with high yields and without detectable epimerization under conditions where N-acetyl-L-phenylalanine undergoes significant racemization. nih.gov The choice of coupling agents and bases is also critical. The use of strong, non-nucleophilic bases like diisopropylethylamine (DIPEA) in conjunction with coupling agents like TBTU has been shown to promote racemization, particularly for sensitive substrates. nih.govluxembourg-bio.com In contrast, using a weaker base like pyridine (B92270) can help to suppress this side reaction. nih.gov Therefore, careful selection of reaction conditions—including the protecting group, coupling reagent, base, and solvent—is essential to ensure the enantiopurity of the final this compound product.

Derivatization Strategies and Analog Synthesis of N Cbz 4 Methyl L Phenylalanine

Modification of the Carboxyl Group for Peptide Coupling

The formation of a peptide bond requires the activation of the carboxyl group of an N-protected amino acid, such as N-Cbz-4-methyl-L-phenylalanine, to make it susceptible to nucleophilic attack by the amino group of another amino acid. This is a fundamental step in both solution-phase and solid-phase peptide synthesis.

Esterification and Amidation Strategies

Prior to peptide coupling, the carboxyl group of this compound can be converted into esters or amides. Esterification, for instance, can serve as a method of protecting the carboxyl group or for creating activated esters that are more reactive towards aminolysis.

Esterification:

Simple esters, such as methyl or ethyl esters, can be synthesized by reacting this compound with the corresponding alcohol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst). Benzyl (B1604629) esters are also commonly employed as they can be cleaved under mild hydrogenolysis conditions, compatible with the Cbz protecting group.

| Ester Type | Reagents and Conditions | Purpose |

| Methyl Ester | Methanol (B129727), Thionyl Chloride (SOCl₂) or HCl (gas) | Carboxyl protection |

| Ethyl Ester | Ethanol (B145695), H₂SO₄ (catalytic) | Carboxyl protection |

| Benzyl Ester | Benzyl alcohol, p-Toluenesulfonic acid (p-TsOH) | Carboxyl protection, removable by hydrogenolysis |

| Active Esters | p-Nitrophenol, N,N'-Dicyclohexylcarbodiimide (DCC) | Activation for peptide coupling |

Amidation:

Direct amidation of the carboxyl group of this compound can be achieved using standard peptide coupling reagents to form a primary, secondary, or tertiary amide. This is essentially the formation of a peptide bond where the amine component is not necessarily an amino acid.

Activation Methods for Peptide Bond Formation

The activation of the carboxyl group is a key step to overcome the low reactivity of carboxylic acids towards amines. This is typically achieved by converting the carboxyl group's hydroxyl into a better leaving group.

A variety of coupling reagents have been developed for this purpose. These reagents react with the N-Cbz-protected amino acid to form a highly reactive intermediate in situ, which then readily reacts with the incoming amine.

Common Coupling Reagents:

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To minimize the risk of racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) is often included. These additives trap the O-acylisourea to form a less reactive but also less racemization-prone active ester.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) are highly efficient coupling reagents.

Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular and effective coupling reagents, known for rapid reaction times and suppression of racemization, especially when used with a base like N,N-diisopropylethylamine (DIPEA).

A study on the amidation of N-Cbz-L-phenylalanine using TBTU and DIPEA demonstrated that this method proceeds without detectable epimerization, highlighting the stability of the Cbz protecting group towards racemization under these conditions.

| Coupling Reagent | Additive (optional) | Base (Typical) | Key Features |

| DCC / DIC | HOBt, HOAt | - | Cost-effective; byproduct (DCU) can be problematic for purification in solution phase. |

| BOP / PyBOP® | - | DIPEA | High coupling efficiency; BOP is carcinogenic. |

| HBTU / TBTU | HOBt | DIPEA | Fast reaction rates, low racemization. |

| HATU | HOAt | DIPEA | Very efficient, especially for sterically hindered couplings. |

Side-Chain Functionalization and Analog Generation

The phenyl ring of this compound offers a site for modification to generate a diverse range of analogs with unique properties. These modifications can include the introduction of reporter groups, changes to the carbon skeleton, and the incorporation of novel functional groups.

Introduction of Reporter Groups and Bioorthogonal Tags

While specific examples for the direct functionalization of this compound with reporter groups are not prevalent in the literature, general strategies for modifying phenylalanine derivatives can be adapted. Reporter groups, such as fluorescent dyes, and bioorthogonal tags, which allow for selective chemical reactions in biological systems, can be introduced through various synthetic routes.

One conceptual approach involves the synthesis of phenylalanine analogs that already contain a bioorthogonal handle. For instance, an amino acid containing a tetrazine moiety, which can act as a phenylalanine mimic, has been incorporated into peptides. This allows for subsequent reaction with a strained alkene via an inverse-electron-demand Diels-Alder reaction, a type of bioorthogonal ligation.

For this compound, a potential strategy would involve electrophilic aromatic substitution on the phenyl ring to introduce a functional group that can then be coupled to a reporter or tag. However, this would need to be carefully optimized to avoid side reactions. A more common approach is to synthesize the desired functionalized 4-methyl-L-phenylalanine from a suitable starting material before the N-Cbz protection step.

Synthesis of Homologated and Constrained Phenylalanine Derivatives

Homologation:

Homologation involves the insertion of one or more methylene (B1212753) groups into the amino acid backbone. For example, β-homo-N-Cbz-4-methyl-L-phenylalanine could be synthesized through an Arndt-Eistert synthesis starting from this compound. This would involve converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement in the presence of a nucleophile.

Constrained Analogs:

To study the bioactive conformation of peptides, conformationally constrained analogs of amino acids are valuable. For phenylalanine derivatives, this can be achieved by introducing cyclic structures or double bonds.

Cyclic Analogs: Strategies such as the Heck reaction can be employed to create cyclized phenylalanine derivatives.

Unsaturated Analogs: The introduction of a double bond between the α- and β-carbons to create a dehydro-phenylalanine derivative is another approach to induce conformational constraint.

Preparation of Borono-Phenylalanine Analogs

Boronic acid-containing amino acids are of significant interest due to their ability to act as enzyme inhibitors, particularly of serine proteases. The synthesis of N-Cbz-4-methyl-L-borophenylalanine would involve the replacement of the carboxylic acid group with a boronic acid moiety.

A general route to α-amino boronic acids starts from the corresponding amino acid. This typically involves the reduction of the carboxylic acid to an alcohol, conversion to a leaving group (e.g., a halide or tosylate), and then displacement with a suitable boron-containing nucleophile, or through a lithiation and borylation sequence. The N-Cbz protecting group is generally stable to many of these reaction conditions. The synthesis would likely proceed through the corresponding N-Cbz-4-methyl-L-phenylalaninal intermediate.

Generation of Fluorinated and Other Halogenated Derivatives

The introduction of fluorine and other halogens into the structure of this compound can significantly alter its biological and chemical properties. Halogenation can enhance metabolic stability, improve binding affinity, and modulate electronic properties.

Various synthetic methods have been developed for the targeted fluorination of phenylalanine derivatives. One common approach involves the electrophilic fluorination of an activated aromatic ring. For instance, direct fluorination of phenylalanine derivatives can be achieved using reagents like Selectfluor. nih.gov Another strategy is the synthesis from fluorinated precursors. For example, fluorinated benzyl bromides can be reacted with aminomalonate to yield the corresponding N-benzyloxycarbonyl ᴅʟ-amino acid esters, which can then be selectively hydrolyzed to the desired L-amino acid. nih.gov

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for creating fluorinated bi-aryl amino acids. nih.gov This method involves coupling a boronic acid with a halogenated phenylalanine derivative. nih.gov For instance, a bromo-β-phenylalanine derivative can be coupled with a fluorinated boronic acid to produce fluorinated bi-aryl amino acids in high yields. nih.gov

Below is a table summarizing various strategies for the synthesis of fluorinated phenylalanine derivatives:

| Strategy | Description | Key Reagents/Conditions | Reference |

| Electrophilic Fluorination | Direct fluorination of the aromatic ring. | Selectfluor | nih.gov |

| Synthesis from Fluorinated Precursors | Reaction of fluorinated benzyl bromides with aminomalonate. | Fluorinated benzyl bromides, aminomalonate, enzymatic hydrolysis | nih.gov |

| Suzuki-Miyaura Cross-Coupling | Coupling of a boronic acid with a halogenated phenylalanine derivative. | Boronic acid, bromo-β-phenylalanine derivative, palladium catalyst | nih.gov |

Backbone and Protecting Group Modifications

Modifications to the peptide backbone and the N-terminal protecting group of this compound are critical for influencing peptide conformation, stability, and biological activity.

Exploration of Alternative N-Terminal Protection Strategies

While the Cbz (benzyloxycarbonyl) group is a widely used protecting group in peptide synthesis, alternatives are often explored to overcome its limitations, such as its removal by hydrogenolysis which may not be compatible with other functional groups. peptide.com Alternative protecting groups offer different deprotection conditions, allowing for orthogonal protection strategies in complex peptide synthesis. biosynth.com

Common alternatives to the Cbz group include:

Boc (tert-butyloxycarbonyl): This group is labile to acid and is commonly used in solid-phase peptide synthesis. peptide.commasterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is also a cornerstone of solid-phase peptide synthesis. peptide.commasterorganicchemistry.com

Allyloxycarbonyl (Alloc): This group can be selectively removed using palladium catalysis, providing an orthogonal protection scheme. researchgate.net

Synthesis of N-Substituted Amide Derivatives

N-methylation of the amide bond in a peptide backbone is a common modification that can have profound effects on the peptide's properties. N-methylated amino acids can impart resistance to enzymatic degradation and can constrain the peptide's conformation, which can lead to increased receptor selectivity and bioavailability. nih.gov

The synthesis of N-methyl-L-phenylalanine derivatives can be achieved through various methods, including reductive amination of Schiff base amino esters with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride. researchgate.net Another approach involves the direct N-alkylation of N-benzyloxycarbonyl derivatives of amino acids using a base and an alkyl iodide. researchgate.net

A study on the amidation of N-acetyl-L-phenylalanine highlighted the potential for racemization during the coupling reaction. nih.gov However, it was found that using N-Cbz protected amino acids, such as N-Cbz-L-phenylalanine, resulted in high yields and no detectable epimerization, underscoring the stability of the Cbz group in preventing racemization during amide bond formation. nih.gov

The following table outlines methods for the synthesis of N-methylated amino acids:

| Method | Description | Key Reagents/Conditions | Reference |

| Reductive Amination | Reaction of a Schiff base amino ester with formaldehyde. | Formaldehyde, NaBH3CN | researchgate.net |

| Direct N-Alkylation | Alkylation of an N-Cbz protected amino acid. | NaH, alkyl iodide | researchgate.net |

Incorporation into Hydrazino Acid Scaffolds

Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, are of interest for creating peptidomimetics with altered conformational properties and biological activities. The synthesis of aza-amino acid precursors with aromatic side chains can be achieved through hydrazine (B178648) alkylation. researchgate.net This method avoids the use of hydrogen gas and expensive hydrogenation catalysts. N-protected hydrazines can be alkylated with appropriate electrophiles to generate the desired aza-amino acid precursors. researchgate.net

Multi-Component Reactions and Diversity-Oriented Synthesis

Multi-component reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of complex and diverse molecular scaffolds from simple starting materials. mdpi.comnih.gov These approaches are particularly valuable in drug discovery for creating large libraries of compounds for screening. mdpi.com

While specific examples of MCRs directly involving this compound are not extensively detailed in the provided search results, the principles of MCRs can be applied to this compound. For instance, the Ugi or Passerini reactions, which involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, could potentially utilize this compound as the carboxylic acid component to generate a library of diverse peptide-like molecules.

Diversity-oriented synthesis aims to create structurally diverse molecules that can explore a wide range of chemical space. nih.gov Starting from a common scaffold, various reactions can be employed to introduce diversity. For this compound, this could involve palladium-catalyzed coupling reactions to modify the aryl ring, followed by amide bond formations and N-acylations to build up more complex structures. mdpi.com

Role as a Building Block in Peptide Synthesis

The controlled, stepwise formation of peptide bonds is the foundation of peptide synthesis. This requires the temporary masking of the reactive alpha-amino group to prevent unwanted side reactions. The Cbz group, introduced by Bergmann and Zervas in 1932, was a seminal development in this field, enabling a new era of controlled peptide synthesis . This compound leverages this classic protecting group strategy, allowing for its incorporation into peptide chains through various established methodologies.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a polymeric support . In SPPS, an N-terminally protected amino acid, such as this compound, is activated and coupled to a free amino group on the growing peptide chain, which is anchored to the solid resin.

While specific examples detailing the use of this compound are not prevalent in literature, its application follows standard SPPS protocols for non-canonical amino acids. The Cbz group is stable to the basic conditions often used for the removal of the more common Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. However, the Cbz group is typically removed via catalytic hydrogenation, which can limit its compatibility with standard Fmoc-based SPPS protocols that rely on acid-labile side-chain protecting groups. Therefore, this compound is more suited for specific applications within SPPS, such as the synthesis of protected peptide fragments that are later joined in solution, or in Boc (tert-butyloxycarbonyl) based strategies where its cleavage condition (hydrogenolysis) provides an orthogonal deprotection option.

An alternative SPPS strategy involves anchoring the amino acid to the resin via its side chain, which would permit the elongation of the peptide chain in both N-terminal and C-terminal directions. This approach is particularly useful for amino acids with aromatic side chains like phenylalanine derivatives and can be used to create more diverse peptide libraries.

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a vital technique, especially for large-scale synthesis and the preparation of short peptides or complex fragments. In this method, protected amino acids are coupled and purified in solution. This compound is well-suited for this approach.

The synthesis of dipeptides and larger peptides in solution often involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond mdpi.com. The Cbz group ensures that the amino group of 4-methyl-L-phenylalanine does not self-condense or react out of turn. Following the coupling step, the Cbz group can be selectively removed by hydrogenolysis to allow for further chain elongation. The introduction of unusual amino acids like 4-methyl-L-phenylalanine via solution-phase synthesis is a key strategy for modifying the properties of bioactive peptides.

| Synthesis Method | Key Features for this compound | Common Coupling Agents | Deprotection Method for Cbz |

| SPPS | Suitable for Boc-based strategies; allows for orthogonal protection. | HBTU, HATU, DIC | Catalytic Hydrogenation, HBr/Acetic Acid |

| Solution-Phase | Useful for large-scale synthesis and fragment condensation. | DCC, EDC, TBTU | Catalytic Hydrogenation |

Chemoenzymatic synthesis combines the selectivity of enzymes with the flexibility of chemical synthesis. Proteases such as thermolysin and α-chymotrypsin, which typically hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions (e.g., in organic solvents or frozen aqueous systems) mdpi.com. This approach benefits from the high stereoselectivity of enzymes, avoiding racemization.

N-Cbz protected amino acids are excellent substrates for these enzymatic methods. For instance, α-chymotrypsin has been used to catalyze peptide bond formation using N-benzyloxycarbonyl-phenylalanine esters as the acyl donor guidechem.com. Given the structural similarity, this compound is expected to be a viable substrate for proteases that exhibit specificity for large hydrophobic amino acids. The enzyme would recognize the 4-methyl-L-phenylalanine moiety and catalyze its coupling to the amino group of another amino acid or peptide, offering a mild and highly specific route for its incorporation.

| Enzyme | Typical Acyl Donor | Reaction Conditions | Advantages |

| α-Chymotrypsin | N-Cbz-Phe-Ester | Frozen aqueous solution or organic solvent | High stereoselectivity, mild conditions |

| Thermolysin | N-Cbz-Phe | Biphasic systems (e.g., ethyl acetate (B1210297)/water) | Avoids racemization, green chemistry |

| Papain | N-Cbz-Amino Acid | Aqueous buffer with organic co-solvent | Broad substrate specificity |

Design and Construction of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against proteolysis, better bioavailability, and constrained conformations. The incorporation of non-canonical amino acids is a fundamental strategy in the design of peptidomimetics.

β-Dipeptidomimetics are scaffolds designed to mimic the spatial arrangement of two adjacent amino acid residues in a peptide. They often feature modified backbones or side chains to enforce specific secondary structures, such as β-turns. While this compound is a structurally suitable candidate for inclusion in such scaffolds due to its unique steric profile, specific research findings detailing its direct incorporation into β-dipeptidomimetic structures were not available in the consulted literature. The design of such a mimetic would theoretically involve coupling the Cbz-protected 4-methylphenylalanine with another amino acid or a synthetic linker to create a molecule that projects its side chains in a manner that mimics a dipeptide unit within a larger protein.

Introducing conformational constraints into a peptide is a powerful strategy to increase its binding affinity and selectivity for a biological target. This is because constraining a flexible peptide to its bioactive conformation reduces the entropic penalty of binding. Non-canonical amino acids with bulky or substituted side chains are frequently used for this purpose.

The incorporation of 4-methyl-L-phenylalanine into a peptide chain introduces steric hindrance that can restrict the conformational freedom of both the amino acid side chain and the peptide backbone. The additional methyl group on the phenyl ring, compared to native phenylalanine, increases the rotational energy barrier around the Cα-Cβ (chi1) and Cβ-Cγ (chi2) bonds. This restriction can favor specific side-chain rotamers and, in turn, influence the local backbone dihedral angles (phi and psi), promoting the adoption of specific secondary structures like turns or helices. This makes this compound a valuable building block for designing peptides with more defined three-dimensional structures and potentially enhanced biological activity.

The Role of this compound in Advanced Chemical Biology

The non-canonical amino acid this compound is a specialized building block utilized in chemical and pharmaceutical research to construct sophisticated peptides and peptide-like molecules. Its unique structure, featuring a methyl group on the phenyl ring and a benzyloxycarbonyl (Cbz) protecting group on the amine, allows for the precise assembly of novel molecular architectures with tailored biological functions. This article explores its specific applications in the development of peptidomimetics for modulating protein interactions and its integration into designed protein and peptide scaffolds.

Advanced Structural and Conformational Investigations

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and determining the structural features of N-Cbz-4-methyl-L-phenylalanine. Each method probes different aspects of the molecule's constitution and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of a molecule by mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, the ¹H NMR spectrum would confirm the presence of all key functional groups. This includes the protons of the p-methyl group on the phenyl ring, the benzylic protons of the Cbz protecting group, the aromatic protons from both phenyl rings, and the chiral α-proton. The expected ¹H NMR signals for this compound would be similar to those of N-Cbz-L-phenylalanine, with key differences in the aromatic region and the presence of a singlet for the tolyl methyl group. chemicalbook.com

Similarly, the ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment. The spectrum for this compound would show distinct signals for the additional methyl carbon and the four unique aromatic carbons of the p-tolyl group, differentiating it from the unsubstituted analog.

While specific high-resolution spectral data for this compound is not extensively published, the following table provides representative ¹H NMR data for the closely related N-Cbz-L-phenylalanine in a common NMR solvent. nih.gov

Interactive Data Table: ¹H NMR Data for N-Cbz-L-phenylalanine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 10H | Aromatic protons (Cbz and Phe) |

| ~5.10 | s | 2H | Benzylic CH₂ (Cbz) |

| ~4.40 | m | 1H | α-CH (Phe) |

| ~3.10 | m | 2H | β-CH₂ (Phe) |

Note: Data is representative for N-Cbz-L-phenylalanine. For this compound, one would expect a singlet around 2.3 ppm (3H) for the tolyl methyl group and a simplified AA'BB' splitting pattern for the 4-methylphenyl aromatic protons.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the chiral environment within a molecule. For amino acid derivatives, CD is particularly sensitive to the conformation of the backbone and the influence of aromatic side chains. acs.orgacs.org The CD spectrum of this compound is expected to be dominated by electronic transitions of the phenyl and benzyloxycarbonyl chromophores. acs.org The chirality of the α-carbon induces a CD signal, and the spectrum can reveal preferences for certain side-chain and backbone torsion angles in solution. While specific CD spectra for this compound are not widely available, studies on related molecules like poly-L-phenylalanine show characteristic bands arising from aromatic and peptide chromophore interactions. acs.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural components.

Interactive Data Table: Key FT-IR Vibrational Modes for N-Cbz-L-phenylalanine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3300 | N-H Stretch | Amide N-H |

| ~3030 | C-H Stretch | Aromatic C-H |

| 1720-1700 | C=O Stretch | Carboxylic acid C=O |

| 1690-1650 | C=O Stretch | Urethane (Cbz) C=O |

| 1550-1510 | N-H Bend | Amide II band |

| 1250-1200 | C-O Stretch | Carboxylic acid/Urethane C-O |

Note: These are typical ranges for N-Cbz protected amino acids. Data is representative for N-Cbz-L-phenylalanine.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The molecular formula of this compound is C₁₈H₁₉NO₄, corresponding to a monoisotopic mass of approximately 313.13 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high precision. In tandem mass spectrometry (MS/MS), the molecular ion would be fragmented to produce characteristic daughter ions. Common fragmentation pathways for N-Cbz protected amino acids include the loss of the benzyl (B1604629) group (m/z 91), loss of CO₂, and cleavage of the amide bond. nih.gov The presence of the 4-methyl group would result in a molecular ion 14 Da higher than that of N-Cbz-L-phenylalanine (m/z ~299.12). nih.gov

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. A single-crystal X-ray diffraction experiment on this compound would reveal exact bond lengths, bond angles, and torsion angles. This information elucidates the molecule's preferred solid-state conformation and how molecules pack together in the crystal lattice, governed by intermolecular forces such as hydrogen bonding (e.g., between carboxylic acid and amide groups) and π-π stacking of the aromatic rings. While a crystal structure for this compound is not publicly available, data from related structures provide insight into the likely conformations adopted by the Cbz-amino acid moiety.

Computational Approaches to Conformational Landscape

Computational chemistry provides a theoretical means to explore the conformational landscape of a molecule. Methods such as molecular dynamics (MD) simulations and quantum mechanical calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net For this compound, computational studies can map the potential energy surface as a function of key dihedral angles, such as those defining the orientation of the p-methylphenyl side chain and the Cbz group relative to the amino acid backbone. dntb.gov.ua These models help rationalize the conformations observed in solution by NMR or in the solid state by X-ray crystallography and provide a deeper understanding of the molecule's flexibility and preferred spatial arrangements. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are essential for understanding the dynamic behavior of molecules in solution. While specific MD studies on this compound are not widely published, research on the closely related N-Cbz-L-phenylalanine in methanol (B129727) provides a robust model for its likely behavior. researchgate.net

MD simulations performed at various temperatures reveal key structural and solvation properties. researchgate.net These simulations help in understanding the interactions between the solute (the N-Cbz-protected amino acid) and the solvent molecules. Important parameters derived from these simulations include radial pair distribution functions, which describe how the density of surrounding atoms varies as a function of distance from a central atom, and the analysis of hydrogen bonding networks. researchgate.net For N-Cbz-protected amino acids, conformation data shows the presence of distinct dihedral angles that define the molecule's shape and flexibility in solution. researchgate.net

Table 1: Key Parameters from MD Simulations of N-Cbz-L-phenylalanine in Methanol researchgate.net

| Parameter Analyzed | Observation | Significance |

| Radial Pair Distribution Function, g(r) | Characterizes the probability of finding a solvent atom at a specific distance from a solute atom. | Provides insight into the solvation shell structure and solute-solvent interactions. |

| Hydrogen Bonds (HB) | Quantifies the number and duration of hydrogen bonds between the solute and solvent. | Crucial for understanding solubility and the initial stages of self-assembly. |

| Conformation Analysis | Identifies preferred dihedral angles and overall molecular shape. | Determines the molecule's flexibility and the stable conformations that influence aggregation. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Energy Minima

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For N-Cbz-L-phenylalanine, DFT calculations have been used to obtain its optimized structural configuration and compare theoretical vibrational wavenumbers with experimental data. Such studies provide a detailed understanding of the molecule's electronic properties and help in finding its most stable conformation (energy minima). This information is foundational for understanding how individual molecules will interact and pack during self-assembly.

Molecular Docking for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is invaluable in drug design and for understanding biological interactions. For phenylalanine derivatives, molecular docking has been employed to predict their binding affinity and mode of interaction with various enzymes. nih.govnih.gov

For instance, docking studies on phenylalanine derivatives as potential enzyme inhibitors analyze how the molecule fits into the active site of a target protein. nih.gov The results are often expressed as a docking score or binding energy, which estimates the strength of the interaction. These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. While specific docking studies involving this compound are not prevalent, this methodology remains a powerful predictive tool to explore its potential biological activity. nih.govnih.gov

Analysis of Self-Assembly and Supramolecular Architectures

The ability of this compound and related molecules to self-assemble into larger, ordered structures is a key area of research. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

Investigation of Gelation Mechanisms and Properties

Many L-phenylalanine derivatives are known to be excellent low-molecular-weight gelators, capable of forming extensive three-dimensional networks that immobilize solvents, creating organogels or hydrogels. nih.gov The gelation process is typically triggered by a change in environmental conditions, such as temperature, solvent composition, or pH. rsc.org

Two common methods to induce gelation in phenylalanine-derived molecules are:

Solvent Exchange : A concentrated solution of the gelator in a good solvent (like DMSO) is diluted into a poor solvent (like water). This rapid change in solubility triggers the self-assembly and gelation process. rsc.org

Gradual pH Adjustment : The gelator is dissolved in a basic aqueous solution where its carboxylic acid group is deprotonated and soluble. Gelation is then initiated by the slow addition of an acid or a compound like glucono-δ-lactone, which hydrolyzes to gradually lower the pH, leading to controlled assembly. rsc.org

Studies on related systems show that the mechanism of gelation can dramatically impact the final properties of the gel, such as its mechanical stability and shear-responsiveness. rsc.org The driving forces for gel formation in L-phenylalanine derivatives are primarily hydrogen bonding between the amide and carboxylic acid groups, and π-π stacking of the aromatic rings. nih.gov

Characterization of Fiber and Ribbon Formation

The gel networks formed by phenylalanine derivatives are composed of self-assembled fibrillar structures. Morphological investigations using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) reveal that these molecules often assemble into long, entangled fibers, ribbons, or super-helical structures. researchgate.netdigitellinc.com

The formation of these fibers is a hierarchical process. Individual molecules first assemble into primary structures through hydrogen bonding and π-π stacking. These primary assemblies then grow and entangle to form the macroscopic gel network. In some L-phenylalanine-based systems, these fibers can further twist into higher-order super-helices, mimicking complex biological structures like collagen or DNA. digitellinc.com

Influence of Chirality on Self-Assembly

Chirality is a critical factor in the self-assembly of amino acid-based molecules. The specific stereochemistry (L- or D-configuration) of the amino acid dictates the geometry of the intermolecular interactions, leading to the formation of chiral supramolecular structures.

Research on enantiomeric phenylalanine amphiphiles has shown that L- and D-isomers can form helical nanofibers with opposite chirality. rsc.org This "butterfly effect" in self-assembly demonstrates that a subtle change at a single chiral center can lead to significant differences in the resulting supramolecular architecture and its properties. rsc.org Furthermore, studies on dipeptides have revealed that heterochirality (combining L- and D-amino acids) can drastically restrict the diversity of self-assembled structures compared to homochiral peptides. upc.edunih.gov The inherent L-chirality of this compound is therefore expected to be a dominant factor in guiding its assembly into specific, chirally defined fibers and networks.

Mechanistic and Biochemical Research Applications Excluding Clinical Outcomes

Probing Enzyme Mechanisms and Substrate Specificity

Scientific literature available does not provide specific examples of N-Cbz-4-methyl-L-phenylalanine being used directly for the design of enzyme inhibitors for mechanistic studies or for the exploration of substrate recognition in catalytic reactions. Research in these areas typically focuses on compounds that are closer analogues of an enzyme's natural substrate or transition state. For instance, studies on phenylalanine ammonia (B1221849) lyase have used derivatives like N-methyl-L-phenylalanine to probe its mechanism, but not the Cbz-4-methyl version. researchgate.net

Design of Enzyme Inhibitors for Mechanistic Studies

There is currently a lack of published research detailing the use of this compound in the design of enzyme inhibitors for probing catalytic mechanisms.

Exploration of Substrate Recognition in Catalytic Reactions

Specific studies employing this compound to explore substrate recognition by enzymes are not described in the available scientific literature.

Studies on Biomolecular Recognition and Binding Dynamics

While direct ligand-receptor interaction studies with this compound are not prominent, the underlying amino acid, 4-methyl-L-phenylalanine, has been effectively used as a probe to understand the intricacies of protein structure, folding, and stability.

Investigation of Ligand-Receptor Interactions in Model Systems

There is no specific information available regarding the application of this compound in the investigation of ligand-receptor interactions in model systems.

Use as a Probe for Protein Folding and Stability Studies

The introduction of unnatural amino acids into proteins is a powerful technique for probing structure and dynamics. The 4-methyl-L-phenylalanine residue, protected during synthesis by the Cbz group, serves as a useful probe for studying the hydrophobic core of proteins. nih.gov By systematically replacing a key phenylalanine residue with its methylated counterparts, researchers can gain insights into side-chain dynamics and their impact on protein stability. nih.gov

A study utilizing a sensitive zinc finger fold as a model peptide system demonstrated that the hydrophobic core can accommodate a single methylation at every position of the phenylalanine aromatic ring. nih.gov The methyl group acts as a sensor; its placement breaks the rotational symmetry of the phenyl ring, which allows for the detection of new, insightful contacts in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This "methyl-hopping" strategy helps to characterize the dynamics within the hydrophobic core, which is an essential element for the stable tertiary fold of many proteins. nih.gov

In the case of a zinc finger peptide variant with 4-methyl-phenylalanine at position 13 (ZFV-4), the protein was able to maintain its stable ββα fold. NMR structural analysis revealed that the added methyl group faced outwards from the hydrophobic core, creating a small cleft that was compensated for by an adjacent leucine (B10760876) residue moving further into the core. nih.gov This demonstrates the utility of the 4-methyl-phenylalanine residue as a probe for understanding the plasticity and stability of a protein's hydrophobic interior.

Below is a data table summarizing the impact of methyl-probe placement on the stability of the 3YY1 zinc finger protein.

| Zinc Finger Variant | Position of Methyl Group | Midpoint Denaturation Temp (Tm) in °C |

| Wild Type (Phe) | None | 46.1 |

| ZFV-1 | 2-methyl (ortho) | 41.5 |

| ZFV-2 | 3-methyl (meta) | 44.5 |

| ZFV-4 | 4-methyl (para) | 44.0 |

This table shows the effect of single methyl group additions at different positions on the phenylalanine ring on the thermal stability of the zinc finger protein. Data sourced from studies on modified aryl amino acids as sensors for protein dynamics. nih.gov

Biochemical Tool Development for In Vitro Research

The primary role of this compound as a biochemical tool is its function as a protected amino acid building block for solid-phase peptide synthesis (SPPS). The Cbz group serves to protect the amine functionality of the amino acid, preventing unwanted side reactions during the stepwise assembly of a peptide chain. Once the synthesis is complete, the Cbz group can be removed under specific chemical conditions.

This allows for the precise insertion of the unnatural amino acid 4-methyl-L-phenylalanine at any desired position within a synthetic peptide or small protein. These custom-synthesized peptides, containing the 4-methyl-phenylalanine probe, are then used in various in vitro research applications, such as the protein folding and stability studies described previously. nih.gov Therefore, this compound is a crucial reagent that enables the creation of sophisticated molecular tools for biochemical and biophysical research.

Advanced Analytical Method Development for Research Applications

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and purification of chemical compounds. For N-Cbz-4-methyl-L-phenylalanine, both achiral and chiral chromatographic methods are routinely employed to ensure chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical assessment of purity and the preparative-scale purification of N-Cbz-protected amino acids. By selecting appropriate stationary and mobile phases, researchers can effectively separate the target compound from starting materials, reagents, and by-products.

For analytical purposes, reversed-phase HPLC is commonly utilized. A typical system for a closely related compound, N-Cbz-L-phenylalanine, employs an Octadecylsilyl (ODS) column, which is a type of C18 stationary phase. mdpi.com The separation is achieved using a precisely controlled mobile phase mixture. For instance, a mixture of a triethylamine (B128534) solution (adjusted to an acidic pH with phosphoric acid) and acetonitrile (B52724) allows for the effective elution and separation of the protected amino acid. mdpi.com Detection is often accomplished using a UV detector, as the benzene (B151609) rings in the Cbz group and the phenylalanine moiety absorb ultraviolet light strongly, typically around 260 nm. mdpi.com This method allows for the accurate determination of the compound's purity by quantifying the area of its peak relative to any impurities.

| Parameter | Condition |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Octadecylsilyl (ODS) / C18 |

| Mobile Phase | 45% 2 g/L Triethylamine (pH 2.3 with H₃PO₄) / 55% Acetonitrile |

| Detection | UV at 260 nm |

| Application | Purity assessment and quantitative analysis |

This table is based on a method developed for the analogous compound N-Cbz-L-phenylalanine, demonstrating a common approach for analyzing such molecules. mdpi.com

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate substantial quantities of the pure compound. This is crucial for obtaining highly pure this compound for subsequent synthetic steps, where even minor impurities could compromise reaction outcomes.

Since this compound is a chiral molecule, verifying its enantiomeric purity is critical, especially when it is used in the synthesis of stereospecific molecules like peptides or pharmaceuticals. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly effective for resolving N-protected amino acids. researchgate.net Columns such as Chiralpak® and CHIROBIOTIC® have demonstrated success in separating various N-Cbz amino acid derivatives. registech.comsigmaaldrich.com

The choice of mobile phase is crucial for achieving optimal separation. For polysaccharide-based columns, mixtures of a non-polar solvent like hexane (B92381) and an alcohol such as ethanol (B145695) or isopropanol (B130326) are common. researchgate.netregistech.com The addition of a small amount of an acid, like trifluoroacetic acid (TFA), can sharpen the peaks and improve resolution. registech.com The specific conditions, including the column type, mobile phase composition, and flow rate, are optimized to achieve baseline separation of the two enantiomers. researchgate.netregistech.com

| Parameter | Condition 1 | Condition 2 |

| Technique | Chiral High-Performance Liquid Chromatography | Chiral High-Performance Liquid Chromatography |

| Column | RegisPack (Polysaccharide-based CSP) | Chiralcel OD (Polysaccharide-based CSP) |

| Mobile Phase | (90/10) Hexane/Ethanol + 0.1% TFA | 5% 2-propanol/hexane (V/V) + 0.1% TFA |

| Flow Rate | 1.5 mL/min | 1.0 mL/min |

| Detection | UV at 220 nm | UV at 254 nm |

| Application | Enantiomeric purity determination | Enantiomeric purity determination |

This table presents example conditions used for separating N-protected phenylalanine enantiomers, illustrating typical methodologies. researchgate.netregistech.com

Spectroscopic and Spectrometric Techniques for Advanced Characterization

Spectroscopic and spectrometric methods are essential for elucidating and confirming the molecular structure of this compound. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural confirmation.

¹H NMR provides information about the chemical environment of each proton in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons of the tolyl and benzyl (B1604629) groups, the benzylic protons of the Cbz group, the methine proton at the chiral center, the methylene (B1212753) protons adjacent to the tolyl group, and the methyl protons on the tolyl ring. The chemical shifts, splitting patterns, and integration of these signals confirm the presence of all structural components. For the closely related N-Cbz-L-phenylalanine, ¹H NMR signals appear at specific chemical shifts (ppm), which serve as a reference. chemicalbook.com

¹³C NMR provides a count of the unique carbon atoms in the molecule, confirming the carbon skeleton. Specific signals would correspond to the carbonyl carbons, the aromatic carbons, the aliphatic carbons of the phenylalanine backbone, the benzylic carbon of the Cbz group, and the tolyl's methyl carbon. researchgate.net

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass, which in turn confirms the elemental composition. The molecular weight of this compound is 313.35 g/mol . sigmaaldrich.com Fragmentation patterns observed in the mass spectrum can also offer further structural information. For instance, in the mass spectrum of N-Cbz-L-phenylalanine, a prominent peak is observed at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺), a characteristic fragment of the benzyl group from the Cbz protecting group. chemicalbook.com

| Technique | Expected Data for this compound |

| ¹H NMR | Signals for aromatic protons, benzylic (Cbz) CH₂, α-CH, β-CH₂, and tolyl CH₃ protons. |

| ¹³C NMR | Signals for carbonyl, aromatic, aliphatic (α-C, β-C), benzylic (Cbz), and tolyl methyl carbons. |

| Mass Spec. | Molecular Ion Peak [M+H]⁺ at m/z ≈ 314. |

Quantitative Analysis Methods for Reaction Monitoring and Product Yields

The ability to monitor the progress of a chemical reaction in real-time or near-real-time is crucial for process optimization, understanding reaction kinetics, and determining final product yields. Both HPLC and NMR spectroscopy can be adapted for quantitative analysis to monitor the synthesis of this compound or its subsequent use in peptide synthesis. mdpi.commagritek.com

Quantitative HPLC: By taking aliquots from a reaction mixture at various time points, HPLC can be used to track the disappearance of reactants and the appearance of products. mdpi.com A calibration curve is first generated using standard solutions of the starting material (e.g., 4-methyl-L-phenylalanine) and the product (this compound) at known concentrations. The peak areas from the chromatograms of the reaction aliquots can then be used to determine the concentration of each species over time. This data is invaluable for calculating the reaction rate, conversion, and final isolated yield. mdpi.com For example, in the synthesis of a dipeptide, HPLC was used to monitor the concentration of the starting material, Cbz-Phe, and the product, Cbz-Phe-Leu, allowing for the determination of reaction kinetics and selectivity. mdpi.com

Quantitative NMR (qNMR): NMR can also be used for quantitative purposes. By adding a known amount of an internal standard to the reaction mixture or a sample, the concentration of the analyte can be determined by comparing the integration of a specific signal from the analyte to that of the standard. magritek.com Modern benchtop NMR spectrometers can be equipped with flow cells, enabling online monitoring of reactions. magritek.commagritek.com This provides a continuous stream of data on the concentration of reactants and products, offering deep insight into the reaction profile without the need for frequent sampling. This approach has been successfully used to monitor the similar N-acetylation of L-phenylalanine, demonstrating its applicability to reactions involving amino acid protection. magritek.com

Emerging Research Directions and Future Prospects

Integration into Advanced Materials Science Research (e.g., polymeric materials, organogels)

The incorporation of amino acid derivatives into advanced materials is a burgeoning field, and N-Cbz-4-methyl-L-phenylalanine presents intriguing possibilities for the development of novel polymers and organogels. The presence of the aromatic phenyl ring, the chiral center, and the protective Cbz group offers a unique combination of properties that can be harnessed to create materials with specific functionalities.

In the realm of polymeric materials, derivatives of amino acids are utilized in the synthesis of polypeptide-based structures through ring-opening polymerization of N-carboxyanhydrides (NCAs). The carboxybenzyl (Cbz) group is a common protecting group for the amine functionality of amino acids like L-lysine and L-ornithine during the preparation of their respective NCAs. mdpi.com This suggests a viable pathway for integrating this compound into polypeptide chains, potentially yielding biodegradable and biocompatible polymers with tailored mechanical and thermal properties. The methyl group on the phenyl ring could further influence the polymer's hydrophobicity and packing, leading to unique material characteristics.

Furthermore, the self-assembly properties of L-phenylalanine derivatives are being explored for the creation of organogels. Low molecular weight organogelators based on L-phenylalanine dihydrazide derivatives have been shown to form stable, thermally reversible organogels in various organic solvents at low concentrations. mdpi.com The formation of these gels is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.com this compound, with its potential for hydrogen bonding through the carbamate (B1207046) and carboxylic acid moieties, as well as π-π stacking from the phenyl and benzyl (B1604629) groups, is a promising candidate for the design of new organogelators. These materials could find applications in drug delivery, tissue engineering, and as templates for the synthesis of nanomaterials. The ability to form photochemically crosslinkable artificial extracellular matrix proteins has also been demonstrated with phenylalanine analogs like para-azidophenylalanine, opening avenues for creating synthetic vascular grafts and photopatternable films for cell culture. core.ac.uk

Exploration of Novel Catalytic Applications Beyond Oxidation

While research has explored the use of phenylalanine derivatives in oxidation catalysis, the potential for this compound and its analogues in other catalytic domains remains a fertile ground for investigation. nih.gov The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen significant growth, with amino acids and their derivatives playing a prominent role.

For instance, natural amino acids have demonstrated catalytic potential in various reactions. L-proline is a well-known organocatalyst for reactions such as Aldol (B89426) and Michael additions. mdpi.com Recent studies have also identified other amino acids, like L-arginine, as effective enantioselective catalysts in the synthesis of warfarin. mdpi.com This highlights that the catalytic utility of amino acids extends beyond proline and is not solely dependent on the presence of a secondary amine. The unique structural features of this compound, including its stereochemistry and the electronic properties of the substituted aromatic ring, could be leveraged to design novel organocatalysts for a range of asymmetric transformations.

The exploration of this compound in catalytic applications would involve screening its efficacy in various reaction types, such as carbon-carbon bond-forming reactions, reductions, and cycloadditions. The Cbz protecting group, while potentially labile under certain conditions, could also play a role in modulating the catalyst's solubility and steric environment, thereby influencing its activity and selectivity.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals and pharmaceuticals, aiming to reduce environmental impact and improve efficiency. The synthesis of this compound and its subsequent use in peptide synthesis can benefit significantly from the adoption of greener methodologies.

One promising approach is the use of enzymatic catalysis. Phenylalanine ammonia (B1221849) lyases (PALs) have been effectively used for the amination of various cinnamic acids to produce phenylalanine analogues in a cost-efficient and sustainable manner. frontiersin.org The immobilization of these enzymes allows for their reuse and incorporation into continuous flow systems, leading to shorter reaction times and high conversion rates. frontiersin.org This biocatalytic approach could be adapted for the synthesis of 4-methyl-L-phenylalanine, the precursor to this compound, thereby reducing the reliance on traditional chemical synthesis routes that may involve harsh reagents and generate significant waste.

In the context of peptide synthesis where N-Cbz-protected amino acids are utilized, green chemistry is also making significant inroads. Aqueous-based peptide synthesis using micellar catalysis is an emerging environmentally friendly alternative to traditional organic solvents like DMF and DCM. greentech.fr Tandem deprotection of the Cbz group and subsequent peptide coupling have been successfully demonstrated in water, significantly reducing the environmental factor (E Factor) of the process. greentech.fr Furthermore, the development of solvent selection guides and the exploration of more benign bases for protecting group removal are contributing to making peptide synthesis a greener endeavor. unibo.it

| Green Chemistry Approach | Application in this compound Lifecycle | Potential Benefits |

| Enzymatic Synthesis | Synthesis of the 4-methyl-L-phenylalanine precursor | High enantioselectivity, mild reaction conditions, reduced waste. frontiersin.org |

| Micellar Catalysis | Use in peptide synthesis involving this compound | Replacement of hazardous organic solvents with water, improved E Factor. greentech.fr |

| Continuous Flow Processing | Both precursor synthesis and peptide coupling | Increased efficiency, better process control, catalyst reusability. frontiersin.org |

| Greener Solvents and Reagents | All stages of synthesis and purification | Reduced environmental and health impacts. unibo.it |

Computational Design and Predictive Modeling for New Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These in silico methods offer the potential to accelerate the design and development of novel analogues of this compound with enhanced properties and specific functionalities.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for predicting the binding affinity and interaction patterns of small molecules with biological targets. For instance, in silico studies have been successfully employed to design and evaluate phenylalanine derivatives as inhibitors of the HIV-1 capsid protein. nih.gov These studies can provide valuable insights into the structure-activity relationships and guide the rational design of new analogues of this compound with improved therapeutic potential.

Predictive modeling can also be applied to the design of advanced materials. A combination of synthetic methods and computational approaches, such as MD simulations and metadynamics, has been used to study the rotational dynamics of phenylalanine derivatives within the hydrophobic core of miniproteins. nih.gov Such computational insights can inform the design of this compound analogues for incorporation into polymers or self-assembling systems, allowing for the prediction and control of their dynamic and structural properties. Furthermore, quantum mechanical calculations, such as those performed with Gaussian software, can be used to predict the active sites of molecules and simulate the synthesis of novel compounds, offering a pathway to design new analogues with desired electronic and reactive properties. researchgate.net

| Computational Method | Application for this compound Analogues | Predicted Outcomes |

| Molecular Docking | Virtual screening against therapeutic targets | Binding affinity and mode, lead identification. nih.gov |

| Molecular Dynamics (MD) Simulations | Studying conformational stability and dynamics in biological systems or materials | Understanding molecular behavior and interactions over time. nih.govnih.gov |

| Metadynamics | Exploring free energy landscapes of molecular processes | Predicting rotational barriers and conformational preferences. nih.gov |

| Quantum Mechanics (e.g., Gaussian) | Predicting electronic properties and reaction mechanisms | Designing novel molecules with specific reactivity. researchgate.net |

Expanding the Scope of Biochemical Probe Applications

Non-natural amino acids are increasingly being used as biochemical probes to investigate biological processes in their native environments. This compound and its derivatives have the potential to be developed into a new generation of probes for studying protein structure, function, and interactions.

The introduction of specific functional groups onto the phenylalanine scaffold can impart unique spectroscopic or reactive properties. For example, p-benzoyl-l-phenylalanine is a photoactivatable amino acid that can be incorporated into proteins to covalently capture protein-protein interactions upon UV irradiation. researchgate.net Similarly, p-cyano-phenylalanine and its derivatives serve as fluorescent and infrared probes, with their spectroscopic signals being sensitive to the local environment, making them useful for studying protein binding and folding. nih.govnih.gov L-4-Methylphenylalanine itself is considered a valuable tool for probing protein function and metabolic pathways. nbinno.com

Future research could focus on modifying the 4-methylphenyl group of this compound to include other functionalities, such as fluorophores, photo-crosslinkers, or bio-orthogonal handles for click chemistry. The genetic incorporation of such unnatural amino acids into proteins in living cells would provide a powerful tool for site-specific labeling and imaging, allowing for the detailed investigation of cellular processes with high spatial and temporal resolution. nih.gov The ability of phenylalanine to increase membrane permeability also suggests that its derivatives could be developed as probes to study membrane dynamics and transport phenomena. researchgate.netacs.org

Q & A

Basic: What synthetic methodologies are commonly employed for N-Cbz-4-methyl-L-phenylalanine, and how do reaction parameters affect yield?

Answer:

The synthesis typically involves two key steps: (1) introducing the 4-methyl group to the phenylalanine backbone and (2) protecting the α-amino group with a Cbz (carbobenzyloxy) group.

- Step 1 (4-methyl introduction):

Alkylation of 4-chloromethyl phenylalanine derivatives with methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaH/DMF) . Alternatively, nucleophilic substitution using dialkylamines on N-acetyl-4-chloromethyl phenylalanine ethyl ester can introduce substituents . - Step 2 (Cbz protection):

Schotten-Baumann conditions: React L-phenylalanine derivatives with benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF) under reflux. A base (e.g., NaHCO₃) is added to neutralize HCl byproducts. Yields ~77% are achievable with optimized stoichiometry . - Critical parameters:

- Solvent choice (THF vs. dichloromethane) impacts reaction rate.

- Temperature control (reflux vs. room temperature) minimizes racemization.

- Excess Cbz-Cl (1.2–1.5 eq.) ensures complete protection .

Basic: How should researchers purify this compound to achieve >95% purity?

Answer:

Purification strategies depend on the synthesis route:

- Recrystallization: Use ethanol/water mixtures to remove unreacted starting materials. This method is effective for large-scale batches but may require multiple cycles .

- Column chromatography: Employ silica gel with a gradient of ethyl acetate/hexane (e.g., 30–70%) to separate diastereomers or byproducts. Monitor fractions via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .

- HPLC: Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) resolve trace impurities. Retention times vary based on mobile phase composition .

Advanced: How can coupling efficiency of this compound in SPPS be optimized while minimizing racemization?

Answer:

- Coupling agents: Use HOBt/DIC or OxymaPure/DIC systems to activate the carboxyl group. These agents reduce epimerization compared to carbodiimides alone .

- Temperature: Perform couplings at 0–4°C to slow racemization. Room temperature may be acceptable for short residues (e.g., <30 min reaction time) .

- Monitoring: Track completion via Kaiser test or Fmoc deprotection UV absorbance (301 nm). Incomplete coupling requires double coupling with fresh reagents .

- Sidechain protection: Ensure the 4-methyl group is stable under SPPS conditions (e.g., TFA cleavage). Boc protection for other residues may reduce steric hindrance .

Advanced: What analytical techniques confirm the stereochemical integrity of this compound?

Answer:

- NMR spectroscopy: